molecular formula C9H14N2O2 B13341134 5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13341134
M. Wt: 182.22 g/mol
InChI Key: PTMDUOPDWIWAJW-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a hydroxypropyl group, and a methyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 2-hydroxypropylamine with a suitable diketone under acidic or basic conditions can lead to the formation of the desired dihydropyridinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-1-(2-hydroxypropyl)-6-methylpyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-6(12)5-11-7(2)8(10)3-4-9(11)13/h3-4,6,12H,5,10H2,1-2H3

InChI Key

PTMDUOPDWIWAJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CC(C)O)N

Origin of Product

United States

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